molecular formula C15H28N4O5 B12817493 l-Lysyl-d-prolyl-l-threonine

l-Lysyl-d-prolyl-l-threonine

Cat. No.: B12817493
M. Wt: 344.41 g/mol
InChI Key: LOGFVTREOLYCPF-WYUUTHIRSA-N
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Description

l-Lysyl-d-prolyl-l-threonine: is a tripeptide composed of the amino acids lysine, proline, and threonine. It is known for its biological activity, particularly as an interleukin-1 beta (IL-1β) inhibitor. This compound has garnered interest in various fields, including immunology and inflammation research, due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of l-Lysyl-d-prolyl-l-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The initial amino acid (threonine) is attached to a resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid (d-proline) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for the final amino acid (lysine).

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:

    Automated SPPS: Utilizing automated synthesizers to perform the repetitive cycles of deprotection and coupling.

    Purification: High-performance liquid chromatography (HPLC) is employed to purify the synthesized peptide.

    Quality Control: Mass spectrometry and other analytical techniques are used to confirm the identity and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

l-Lysyl-d-prolyl-l-threonine can undergo various chemical reactions, including:

    Oxidation: The threonine residue can be oxidized to form a hydroxyl group.

    Reduction: Reduction reactions can target the peptide bonds or side chains.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or other peroxides.

    Reducing Agents: Sodium borohydride or dithiothreitol.

    Substitution Reagents: Amino acid derivatives with protecting groups.

Major Products

    Oxidation Products: Hydroxylated derivatives of the peptide.

    Reduction Products: Reduced forms of the peptide with altered side chains.

    Substitution Products: Peptides with modified amino acid sequences.

Scientific Research Applications

Chemistry

In chemistry, l-Lysyl-d-prolyl-l-threonine is used as a model compound to study peptide synthesis and modification techniques. It serves as a reference for developing new synthetic methods and understanding peptide behavior under various conditions.

Biology

Biologically, this compound is significant due to its role as an IL-1β inhibitor. It is used in research to explore the mechanisms of inflammation and immune response. Studies have shown that it can inhibit the protective effects of IL-1β, making it a valuable tool in immunological research .

Medicine

In medicine, this compound has potential therapeutic applications. Its ability to inhibit IL-1β suggests it could be used to treat inflammatory diseases and conditions where IL-1β plays a critical role. Research is ongoing to explore its efficacy and safety in clinical settings .

Industry

Industrially, this compound is used in the production of peptide-based drugs and as a standard in analytical techniques. Its well-defined structure and properties make it a useful reference in quality control and method development.

Mechanism of Action

The mechanism by which l-Lysyl-d-prolyl-l-threonine exerts its effects involves binding to IL-1β and inhibiting its activity. This interaction prevents IL-1β from binding to its receptor, thereby blocking the downstream signaling pathways involved in inflammation. The molecular targets include the IL-1 receptor and associated signaling molecules .

Comparison with Similar Compounds

Similar Compounds

    l-Lysyl-l-prolyl-l-threonine: A similar tripeptide with the same amino acids but different stereochemistry.

    l-Lysyl-d-prolyl-l-serine: Another tripeptide with serine replacing threonine.

    l-Lysyl-d-prolyl-l-valine: A tripeptide with valine instead of threonine.

Uniqueness

l-Lysyl-d-prolyl-l-threonine is unique due to its specific stereochemistry and biological activity as an IL-1β inhibitor. The presence of d-proline in the sequence contributes to its distinct properties and effectiveness in inhibiting IL-1β .

Properties

Molecular Formula

C15H28N4O5

Molecular Weight

344.41 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-1-[(2R)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C15H28N4O5/c1-9(20)12(15(23)24)18-13(21)11-6-4-8-19(11)14(22)10(17)5-2-3-7-16/h9-12,20H,2-8,16-17H2,1H3,(H,18,21)(H,23,24)/t9-,10-,11+,12+/m1/s1

InChI Key

LOGFVTREOLYCPF-WYUUTHIRSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@@H](CCCCN)N)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)N)O

Origin of Product

United States

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